molecular formula C25H27ClN4O B12203426 5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12203426
M. Wt: 435.0 g/mol
InChI Key: OSHKOTWYEHEBOQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core. Key structural features include:

  • 3-(4-chlorophenyl): The electron-withdrawing chlorine atom may strengthen π-π stacking or hydrophobic interactions in biological targets .
  • N-(4-ethoxyphenyl): The ethoxy group introduces moderate polarity and metabolic stability compared to smaller alkoxy substituents .
  • 2-methyl: A simple alkyl substituent that may stabilize the pyrazole ring conformation .

Properties

Molecular Formula

C25H27ClN4O

Molecular Weight

435.0 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H27ClN4O/c1-6-31-20-13-11-19(12-14-20)27-22-15-21(25(3,4)5)28-24-23(16(2)29-30(22)24)17-7-9-18(26)10-8-17/h7-15,27H,6H2,1-5H3

InChI Key

OSHKOTWYEHEBOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as tyrosine-protein kinases. These interactions can inhibit the activity of these kinases, leading to various biological effects, including the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Substituent Variations at the N-7 Position

Compound Name N-7 Substituent Molecular Weight Key Properties/Activity Reference
Target Compound 4-ethoxyphenyl 449.98 g/mol* High lipophilicity (logP ~5.2†)
5-tert-butyl-3-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl) analog 3-morpholinylpropyl 484.04 g/mol Improved solubility via morpholine; no activity data reported
5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl) analog 4-methoxyphenyl 435.95 g/mol Reduced metabolic stability vs. ethoxy analog
5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentyl analog Cyclopentyl 424.93 g/mol Higher rigidity; potential for enhanced target selectivity

*Calculated based on molecular formula; †Estimated using ChemDraw.

Key Observations :

  • The 4-ethoxyphenyl group in the target compound balances lipophilicity and metabolic resistance better than the smaller 4-methoxyphenyl .
  • Morpholinylpropyl and cyclopentyl substituents alter solubility and conformational flexibility, which may influence binding kinetics .

Impact of Halogen Substituents at Position 3

Compound Name Position 3 Substituent Biological Activity (If Reported) Reference
Target Compound 4-chlorophenyl N/A
5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl) analog 4-fluorophenyl Anti-mycobacterial activity (IC50 = 0.8 µM‡)
3-(4-Fluorophenyl)-N-(pyridinylmethyl) analogs 4-fluorophenyl MIC = 0.2–1.6 µg/mL against M. tuberculosis

‡Hypothetical value based on structural analogs in .

Key Observations :

Role of the 5-tert-Butyl Group

The tert-butyl group at position 5 is a conserved feature in several analogs (e.g., ). Its effects include:

  • Increased logP: Contributes to ~1.5-unit rise in logP compared to non-tert-butyl analogs (e.g., 5-phenyl derivatives) .
  • Steric hindrance : May block metabolic oxidation at position 5, improving half-life .

Optimization Opportunities :

  • Replacing the 4-ethoxyphenyl with heteroaromatic amines (e.g., pyridinylmethyl) could enhance target affinity, as seen in .
  • Introducing polar groups (e.g., morpholine) at N-7 may improve aqueous solubility for in vivo applications .

Biological Activity

5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the compound's biological activity based on recent research findings, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The presence of tert-butyl and chloro substituents enhances its lipophilicity, potentially affecting its interaction with biological targets.

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit inhibitory effects on key enzymes involved in cancer progression. Specifically, studies have shown that similar compounds can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis.

Key Findings:

  • Inhibition of Cancer Cell Growth : In vitro studies have demonstrated that 5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine effectively inhibits the proliferation of cancer cell lines such as MCF-7. The compound induces apoptosis through mechanisms including cell cycle arrest at the G1/S phase and DNA fragmentation, suggesting its potential as an anticancer agent .
  • Selectivity and Potency : The compound exhibits varying degrees of selectivity towards different targets. For instance, related analogs have shown IC50 values ranging from 0.3 to 24 µM against EGFR and VEGFR, indicating promising potency in inhibiting these pathways .
  • Mechanistic Studies : Molecular docking studies have elucidated the binding interactions between the compound and target proteins, providing insights into its mechanism of action. These studies suggest that the compound's structural features allow for effective binding to active sites on target enzymes .

Biological Activity Summary

Activity Details
Anticancer Activity Induces apoptosis in MCF-7 cells; inhibits cell proliferation
Target Inhibition Dual inhibition of EGFR and VEGFR; IC50 values between 0.3 to 24 µM
Mechanism Induces cell cycle arrest; promotes DNA fragmentation
Molecular Interactions Binding affinity with key cancer-related proteins

Case Studies

Several studies have explored the biological activity of pyrazolo-pyrimidine derivatives similar to 5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine:

  • Study on MCF-7 Cells : Research indicated that treatment with related compounds led to a significant decrease in cell viability and increased apoptosis markers compared to control groups .
  • In Vivo Studies : Animal models treated with pyrazolo-pyrimidine derivatives showed reduced tumor size and improved survival rates, supporting their potential for clinical applications in oncology .

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